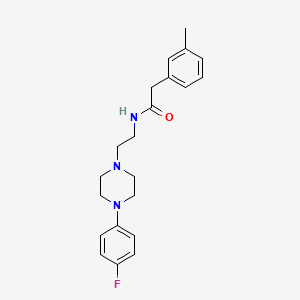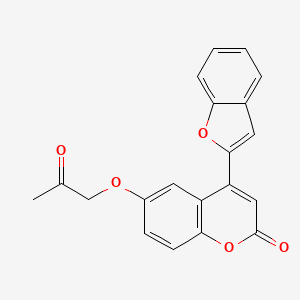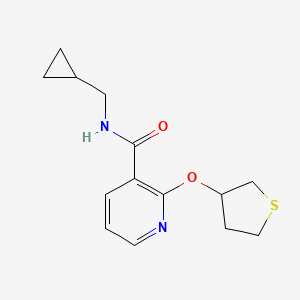
N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as CCT244747, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have promising effects in cancer treatment, specifically in the inhibition of cell proliferation and induction of apoptosis.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells. By inhibiting PARP, N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can cause DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can cause a decrease in cell proliferation and an increase in apoptosis in cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines and inducing apoptosis. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other treatments. Another direction is to study its potential for other therapeutic applications, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several steps. The first step is the reaction of 2-bromo-3-nitropyridine with cyclopropylmethylamine to form N-cyclopropylmethyl-2-bromo-3-nitropyridin-4-amine. This compound is then reacted with sodium thiophenolate to form N-cyclopropylmethyl-2-(tetrahydrothiophen-3-yl)oxy-3-nitropyridin-4-amine. Finally, reduction of the nitro group with palladium and hydrogen gas yields N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide may enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-13(16-8-10-3-4-10)12-2-1-6-15-14(12)18-11-5-7-19-9-11/h1-2,6,10-11H,3-5,7-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRXDOASEDLDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
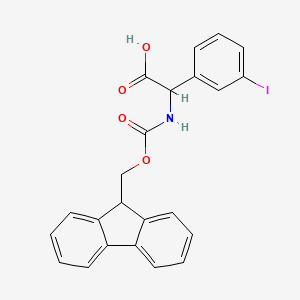
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
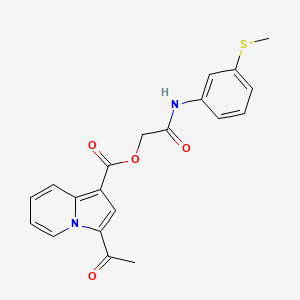
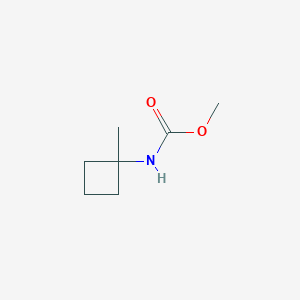
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)
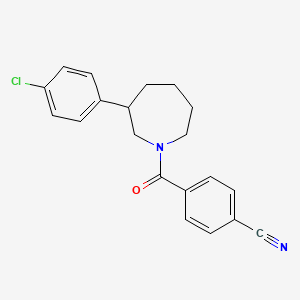
![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)
